molecular formula C10H21N3OSi2 B101530 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 18037-10-0

4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Cat. No. B101530
CAS RN: 18037-10-0
M. Wt: 255.46 g/mol
InChI Key: IWEHUWMQLZFGLL-UHFFFAOYSA-N
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Description

“4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” is a complex chemical compound with applications in various fields of study . It consists of a 1,3,5-triazine ring, a type of nitrogenous organic compound, attached with a few specific chemical groups. These groups include a trimethylsilyl group and an oxy-trimethylsilyl group . It is also known by other names such as Pyrimidine, 2- (trimethylsiloxy)-4- [ (trimethylsilyl)amino]-; O2,N4-Bis (trimethylsilyl)cytosine; Bis (trimethylsilyl)cytosine; N- (Trimethylsilyl)-2- [ (trimethylsilyl)oxy]-4-pyrimidinamine; Cytosine, N-trimethylsilyl-, trimethylsilyl ether; Cytosine, bis-TMS; Pyrimidine, 2-hydroxy-4-amino, di-TMS; O,N-Bis (trimethylsilyl)cytosine; 2,4-Bis (trimethylsilyl)cytosine; Cytosine, TMS; Pyrimidine, 2-hydroxy-4-amino, TMS; N- (trimethylsilyl)-2- [ (trimethylsilyl)oxy]pyrimidin-4-amine .


Molecular Structure Analysis

The molecular formula of “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” is C10H21N3OSi2 . The molecular weight is 255.4642 . The IUPAC Standard InChI is InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3, (H,11,12,13) . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-” include a molecular weight of 255.4642 . Other properties such as melting point, boiling point, density, flash point, and pKa are also provided .

Scientific Research Applications

Nanoparticle Synthesis

Bis(trimethylsilyl)cytosine plays a crucial role in the synthesis of CdSe nanoparticles . It acts as a precursor in the process, which involves the growth of nanoparticles in a microemulsion synthesis . This application is particularly important in the field of materials science, where nanoparticles are used in various technologies, including electronics and medicine .

Antiviral Activity

Bis(trimethylsilyl)cytosine has been shown to be active against a number of viruses, including HIV-1 and HSV-1 . This makes it a potential candidate for further research in the development of antiviral drugs .

Immunosuppressive Agent

This compound is also an immunosuppressive agent that binds to the immunodeficient acceptor . This property could be useful in the field of transplantation medicine, where immunosuppressive agents are needed to prevent the body from rejecting transplanted organs .

Inhibition of Nucleotide Synthesis

Bis(trimethylsilyl)cytosine inhibits the activity of purine and pyrimidine nucleotide synthesis . This could have potential applications in cancer treatment, where inhibition of nucleotide synthesis can prevent the rapid proliferation of cancer cells .

Derivatization Agent

Bis(trimethylsilyl)cytosine can be used as a derivatization agent in analytical chemistry . It increases the volatility of compounds and introduces the trimethylsilyl protecting group in organic synthesis .

Protection of Hydroxyl Groups

This compound is used in the protection of hydroxyl groups in natural products and functional groups in organic intermediates . This is a common strategy in organic synthesis, where protecting groups are used to prevent certain reactions from occurring until desired .

properties

IUPAC Name

N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHUWMQLZFGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884794
Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Molecular Weight

255.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

CAS RN

18037-10-0
Record name N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
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Record name N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
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Record name N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
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Record name N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE
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Q & A

Q1: What is the structural significance of Bis(trimethylsilyl)cytosine in nucleoside synthesis?

A1: Bis(trimethylsilyl)cytosine serves as a protected form of cytosine, a nucleobase found in DNA and RNA. The trimethylsilyl groups protect the reactive amine and hydroxyl groups of cytosine, allowing for selective chemical modifications at other positions of the molecule. [, , ] This protection strategy is crucial in nucleoside synthesis, where the controlled formation of the glycosidic bond between the sugar and the base is essential. [, ] Once the desired modifications are completed, the trimethylsilyl protecting groups can be easily removed under mild conditions to yield the desired nucleoside analog.

Q2: Can you provide specific examples of how Bis(trimethylsilyl)cytosine has been utilized in the synthesis of modified nucleosides?

A3: Bis(trimethylsilyl)cytosine has been employed as a key starting material in synthesizing various modified nucleosides. For instance, researchers successfully used it in the synthesis of 1-(2-Amino-2-deoxy-beta-D-xylofuranosyl)cytosine, a nucleoside analog. [] In another study, it played a vital role in the preparation of 2',3'-dideoxy-2',3'-alpha-methanocytidine. [] These examples showcase the versatility of Bis(trimethylsilyl)cytosine as a protected form of cytosine, enabling the creation of novel nucleosides with potential therapeutic applications.

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